N-(9H-Purin-6-yl)nicotinamid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8N6O |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
N-(7H-purin-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H8N6O/c18-11(7-2-1-3-12-4-7)17-10-8-9(14-5-13-8)15-6-16-10/h1-6H,(H2,13,14,15,16,17,18) |
InChI Key |
BJZRGSQXEYPWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for N 9h Purin 6 Yl Nicotinamid and Analogues
General Strategies for Purine (B94841) Core Functionalization
The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, offers several positions for substitution (C-2, C-6, C-8, N-7, and N-9). mdpi.comresearchgate.net The inherent electronic properties of the ring dictate the reactivity of these sites, with the C-6 position being particularly susceptible to nucleophilic attack.
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing the C-6 position of the purine core. This strategy typically begins with a purine bearing a good leaving group, most commonly a halogen like chlorine, at the C-6 position (e.g., 6-chloropurine). The electron-withdrawing nature of the purine's nitrogen atoms facilitates the attack of nucleophiles at this site.
When purines contain identical leaving groups at both the C-2 and C-6 positions, such as in 2,6-dichloropurine, the substitution reaction occurs preferentially at the C-6 position. researchgate.netbeilstein-journals.org This inherent selectivity is a key advantage in synthetic design. A wide array of nucleophiles, including amines, alcohols, and thiols, can be introduced at C-6 via SNAr reactions. mdpi.com For the synthesis of N-(9H-Purin-6-yl)nicotinamide precursors, the key step is the introduction of an amino group, which is achieved by reacting 6-chloropurine (B14466) with an amine source. In some cases, protecting the N-2 amino group in precursors like 2-amino-6-chloropurine (B14584) is necessary to prevent deactivation of the purine ring towards nucleophilic attack. mathnet.ru
Beyond halogens, other leaving groups have been developed for C-6 functionalization. Notably, 1,2,3-triazolyl groups have been shown to be effective leaving groups in SNAr reactions with oxygen and carbon nucleophiles under mild, transition-metal-free conditions, achieving yields up to 87%. beilstein-journals.orgnih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution at the Purine C-6 Position
| Starting Material | Nucleophile/Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,6-Dichloropurine | Amines | Aqueous solution or pressure equipment | 6-Amino-2-chloropurine | researchgate.net |
| 2,6-Bistriazolylpurine | O- and C-nucleophiles | Mild, transition-metal-free | C6-Substituted 2-triazolylpurine | beilstein-journals.orgnih.gov |
| 2-Amino-6-chloropurine | Amino acid esters (e.g., ValOBut) | Et3N, DMA, 100 °C | N-(2-Amino-9H-purin-6-yl) amino acids | mathnet.ru |
Substitution at the N-9 position of the purine imidazole ring is a common strategy for creating a diverse range of analogues. However, a persistent challenge is the potential for concomitant substitution at the N-7 position due to tautomerism. mdpi.com Several methods are employed to favor N-9 substitution, each with varying degrees of selectivity and efficiency.
Common approaches include:
Alkylation with Alkyl Halides: This classic method involves reacting the purine with an alkyl halide in the presence of a base. While straightforward, it often produces a mixture of N-9 and N-7 isomers that require careful purification and identification. mdpi.com
Mitsunobu Reaction: This reaction is often reported to be more N-9 selective compared to classical alkylations. mdpi.com Although it can lead to higher selectivity, the purification process can be complicated by byproducts like phosphine (B1218219) oxides. mdpi.com
Copper-Catalyzed Cross-Coupling: This method provides another route for N-arylation and N-alkylation at the purine nitrogens. mdpi.comresearchgate.net
Strategies to enhance N-9 selectivity include the use of bulky substituents at the C-6 position, which can sterically hinder the approach of reactants to the N-7 position. mdpi.com
Table 2: Comparison of N-9 Alkylation Methodologies for Purines
| Method | General Conditions | Selectivity | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Alkylation with Halides | Alkyl halide, Base (e.g., K2CO3) | Forms N-9/N-7 mixtures | Simple reagents | Often low selectivity, requires separation | rsc.orgmdpi.com |
| Mitsunobu Reaction | Alcohol, DEAD/DIAD, PPh3 | Generally higher N-9 selectivity | Good for sensitive substrates | Tedious purification of byproducts | mdpi.commdpi.com |
| Pd-catalyzed Allylic Alkylation | Allylic substrate, Pd catalyst | Good N-9 selectivity | Catalytic, mild conditions | Specific to allylic groups | mdpi.com |
Functionalization at the C-2 and C-8 positions further expands the structural diversity of purine analogues. The C-8 proton is the most acidic on the purine ring, making it a prime target for deprotonation followed by C-H activation. mdpi.commdpi.com
C-8 Position:
Lithiation: Treatment with a strong base like lithium diisopropylamide (LDA) can deprotonate the C-8 position, creating a lithiated intermediate that can react with various electrophiles (e.g., methyl iodide) to install alkyl groups. mdpi.com
Metal-Catalyzed Cross-Coupling: For purines bearing a halogen at C-8 (e.g., 8-bromopurine), palladium-catalyzed reactions like Suzuki and Stille couplings are highly effective for introducing aryl, alkenyl, and alkynyl groups. mdpi.commdpi.com
C-2 Position:
Nucleophilic Aromatic Substitution: Similar to the C-6 position, a leaving group at C-2 can be displaced by nucleophiles, although this position is generally less reactive than C-6. researchgate.netbeilstein-journals.org
Metal-Catalyzed Cross-Coupling: Palladium and nickel catalysts are effective for creating C-C bonds at the C-2 position of halopurines. researchgate.net
A general synthetic patent describes a process starting from 4,6-dihalo-5-nitro-2-alkyl-pyrimidines to sequentially introduce substituents at the C-6, C-2, and N-9 positions, followed by cyclization to form the imidazole ring and introduce the C-8 substituent. google.com
Approaches for Integrating the Nicotinamide (B372718) Moiety and Linker Systems
Once a suitably functionalized purine core, typically 6-aminopurine (adenine), is prepared, the final key step is the attachment of the nicotinamide moiety. This is accomplished through the formation of an amide bond.
The formation of the amide bond between the 6-amino group of the purine and the carboxylic acid of nicotinic acid is the defining step in synthesizing N-(9H-Purin-6-yl)nicotinamide. The stability of the amide bond is due to resonance, which imparts a partial double-bond character to the C-N bond. nih.govnih.gov
The most common synthetic approach involves reacting the amine with an activated form of the carboxylic acid. nih.gov Strategies include:
Acid Chlorides: Nicotinoyl chloride can be reacted directly with 6-aminopurine.
Coupling Reagents: A more frequent method involves activating the nicotinic acid in situ using dedicated coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC) and 1H-benzotriazole derivatives (e.g., HOBt, HATU). nih.gov
Biocatalysis: Enzymes such as hydrolases or ATP-dependent ligases offer a green alternative for amide bond formation, operating in aqueous conditions. rsc.org Nicotinamidases, for example, naturally catalyze the hydrolysis of nicotinamide, but under specific conditions, enzymatic processes can be reversed or adapted for synthesis. nih.gov
An effective synthesis for related adenine (B156593) amides has been developed, leading to compounds like 4-propyloxy-N-(9H-purin-6-yl)benzamide, demonstrating the feasibility of this amide linkage strategy. tandfonline.com
For certain analogues, a linker may be introduced between the purine and nicotinamide moieties to alter spacing or conformation. Alkenyl linkers (containing a C=C double bond) are of particular interest.
The primary method for introducing these linkers is through palladium-catalyzed cross-coupling reactions:
Heck Alkenylation: This reaction couples a halopurine (e.g., 6-chloropurine or 8-bromopurine) with an alkene. mdpi.com A scalable Heck reaction protocol has been developed for modifying nucleosides, highlighting its industrial applicability. thieme-connect.com
Suzuki and Sonogashira Couplings: These reactions are used to couple halo-purines with vinylboronic acids (Suzuki) or terminal alkynes (Sonogashira), respectively, to form alkenyl and alkynyl linkers. mdpi.com These linkers can then be further functionalized to attach the nicotinamide group.
These methods provide robust and versatile pathways to a wide array of purine derivatives with diverse functionalities and potential applications. mdpi.comresearchgate.net
Stereoselective Synthesis and Control of Chirality in N-(9H-Purin-6-yl)nicotinamid Analogues
The introduction of chirality into analogues of N-(9H-Purin-6-yl)nicotinamide, for instance, by using chiral building blocks, necessitates precise control over the stereochemistry of the final molecule. A common approach involves the coupling of a purine derivative with a chiral amine or amino acid.
An efficient method for preparing chiral N-(purin-6-yl)amino acid derivatives utilizes natural amino acids as the starting material. researchgate.net This approach typically involves the nucleophilic substitution of a leaving group, such as a chlorine atom, at the C6 position of the purine ring with a chiral amino acid ester. However, a significant challenge in the synthesis of such chiral purine derivatives is the potential for racemization at the chiral center. researchgate.netnih.gov
For example, in the synthesis of N-(purin-6-yl)dipeptides, coupling N-(purin-6-yl)-(S)-amino acids with another amino acid ester using a carbodiimide (B86325) coupling agent has been observed to lead to partial racemization, resulting in a mixture of diastereomers. nih.gov Studies suggest that the nitrogen atoms of the purine's imidazole ring may participate in the formation of a chirally labile intermediate, contributing to the loss of stereochemical purity. researchgate.netnih.gov To circumvent this, an alternative strategy involves the nucleophilic substitution of 6-chloropurine with a pre-formed chiral dipeptide, which has been shown to yield individual diastereomers with high purity. nih.gov
The synthesis of chiral N6-substituted purine derivatives, such as those derived from N6-benzyladenine, has been achieved by reacting 6-chlorosubstituted purines with optically active amines. nih.gov This method allows for the preparation of specific R- or S-enantiomers. The enantiomeric purity of these compounds is often confirmed using chiral High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov
Table 1: Approaches to Stereoselective Synthesis of N-(Purin-6-yl)amino Acid Analogues
| Starting Materials | Coupling Method | Key Challenge | Solution/Alternative | Citation |
| 6-Chloropurine, (S)-Amino Acid | Nucleophilic Substitution | Potential for racemization during subsequent peptide coupling steps. | Use of pre-formed chiral dipeptides as nucleophiles. | researchgate.netnih.gov |
| N-(purin-6-yl)-(S)-amino acid, Amino Acid Ester | Carbodiimide Coupling | Racemization at the chiral center of the N-(purin-6-yl)-amino acid. | Alternative synthetic route; careful selection of coupling agents and conditions. | nih.gov |
| 6-Chlorosubstituted Purines, Optically Active Amines | Nucleophilic Substitution | Ensuring complete retention of configuration. | Use of mild reaction conditions and purification by chiral HPLC. | nih.gov |
Advanced Synthetic Techniques and Optimization for this compound Derivatives
To improve the efficiency, selectivity, and environmental footprint of the synthesis of N-(9H-Purin-6-yl)nicotinamide derivatives, advanced techniques such as microwave-assisted synthesis and transition metal-catalyzed cross-coupling reactions are employed.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various 6-substituted aminopurine analogues. researchgate.netnih.gov
The synthesis of N6-substituted purines typically involves the nucleophilic aromatic substitution of 6-chloropurine with a suitable amine. researchgate.net Under microwave irradiation, this amination reaction can be carried out efficiently, sometimes even in environmentally benign solvents like water. researchgate.net For instance, the reaction of 6-chloropurine derivatives with various amines under microwave irradiation has been shown to produce a wide range of 6-substituted aminopurines in good to excellent yields. researchgate.netnih.gov This method provides a rapid and efficient route to libraries of N-(9H-Purin-6-yl)nicotinamide derivatives for biological screening. nih.gov The use of microwave synthesis can also offer regioselective advantages, allowing for the selective formation of N7 or N9 isomers in certain purine derivatives, which simplifies their isolation. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 6-Substituted Aminopurines
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Citation |
| Reaction Time | Hours to days | Minutes to a few hours | researchgate.netnih.gov |
| Yield | Moderate to good | Good to excellent | researchgate.netnih.gov |
| Solvent | Often high-boiling organic solvents (e.g., DMF) | Can be performed in water or with less solvent | researchgate.net |
| Selectivity | May lead to side products | Often cleaner reactions, can be regioselective | nih.govresearchgate.net |
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of N-(9H-Purin-6-yl)nicotinamide derivatives, these reactions, particularly palladium-catalyzed couplings like the Sonogashira reaction, are valuable for modifying the purine scaffold. continental.edu.peasu.edu
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. This reaction has been effectively used for the synthesis of 6-alkynylated purine derivatives, starting from 6-halopurines. nih.govacs.org For example, 6-chloropurines and their nucleoside analogues can undergo copper-free Sonogashira coupling with terminal alkynes in water, using a palladium catalyst and a water-soluble phosphine ligand. acs.org
These 6-alkynylated purines can then serve as versatile intermediates for the synthesis of a wide array of derivatives. The alkyne moiety can be further functionalized, for example, through hydrogenation or by participating in click chemistry reactions. This allows for the introduction of diverse substituents at the C6 position, leading to novel analogues of N-(9H-Purin-6-yl)nicotinamide. nih.gov While the primary structure of N-(9H-Purin-6-yl)nicotinamide involves a C-N bond at the 6-position, these C-C coupling methodologies are crucial for creating derivatives with modified skeletons for structure-activity relationship studies. nih.gov
Biological Activity Profiles of N 9h Purin 6 Yl Nicotinamid Derivatives: in Vitro Characterization
In Vitro Enzymatic Inhibition by N-(9H-Purin-6-yl)nicotinamid Analogues
The structural framework of N-(9H-Purin-6-yl)nicotinamide, combining a purine (B94841) core with a nicotinamide (B372718) moiety, has served as a template for the design of potent and selective enzyme inhibitors. The following sections delineate the inhibitory activities of its analogues against several key enzymatic targets.
Nicotinamide N-Methyltransferase (NNMT) Inhibition Potency and Selectivity
Nicotinamide N-methyltransferase (NNMT) is a metabolic enzyme that has been implicated in various diseases, including cancer and metabolic disorders. nih.gov Its overexpression in several cancers makes it a compelling therapeutic target. nih.gov Bisubstrate inhibitors, which mimic both the substrate nicotinamide and the cofactor S-adenosyl-L-methionine (SAM), have been developed, with some incorporating a purine scaffold. osti.govuniversiteitleiden.nlacs.org
One study reported the development of bisubstrate inhibitors where a purine moiety serves as a SAM analogue. osti.gov These compounds were designed based on the crystal structure of human NNMT with its substrate and cofactor bound. osti.gov The inhibitory activity of these analogues was found to be dependent on the length of the linker connecting the purine and nicotinamide-mimicking parts. osti.gov For instance, compound 6 demonstrated an IC50 value of 14 ± 1.5 μM against human NNMT. osti.gov
Further modifications led to the development of highly potent inhibitors. An analogue featuring a para-cyano-substituted styrene (B11656) linker, compound 17u , was identified as a particularly strong NNMT inhibitor with an IC50 of 3.7 nM. nih.gov The structure-activity relationship (SAR) studies highlighted that electron-withdrawing groups on the styrene ring enhanced the inhibitory potency. diva-portal.org The selectivity of these bisubstrate inhibitors has been evaluated against a panel of other methyltransferases, demonstrating a favorable profile for NNMT. osti.govuniversiteitleiden.nl For example, compound 6 was tested against 34 other methyltransferases and found to be highly selective, with significant inhibition only observed for DOT1L, PRMT7, BCDIN3D, and SMYD2 at much higher concentrations. osti.gov
| Compound | Target | IC50 (μM) | Selectivity Notes |
| 6 | NNMT | 14 ± 1.5 | Selective over 34 other methyltransferases; inhibited DOT1L (1.3 μM), PRMT7 (20 μM), BCDIN3D (40 μM), SMYD2 (62 μM) |
| 17u | NNMT | 0.0037 | Highly potent inhibitor |
Choline (B1196258) Kinase (ChoK) Inhibition
Choline kinase (ChoK) is a key enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, an essential component of cell membranes. Elevated ChoK activity is a hallmark of many cancers, making it an attractive target for anticancer drug development. nih.gov Early studies have indicated that purine derivatives can exhibit inhibitory activity against ChoK. For instance, purinyl-6-thio-hypoxanthine was shown to inhibit choline phosphorylation, suggesting the potential of the purine scaffold in targeting this enzyme. nih.gov
More recent research has focused on developing potent and specific ChoK inhibitors. While specific data on N-(9H-Purin-6-yl)nicotinamide is not available, other purine-like and nicotinamide-containing structures have been explored. For example, bispyridinium compounds, which share some structural similarities with nicotinamide, have been identified as potent ChoK inhibitors. ugr.es One such compound, MN58b, is a well-characterized bis-pyridinium inhibitor effective against various cancer models. nih.gov Another potent inhibitor, RSM-932A, demonstrated an IC50 of 0.5 μM against Streptococcus pneumoniae ChoK. csic.es These findings underscore the potential for developing purine-nicotinamide hybrids as ChoK inhibitors.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov Their dysregulation is linked to the development of cancer, and HDAC inhibitors have emerged as a promising class of anticancer agents. jst.go.jp Several studies have demonstrated that purine-based compounds can act as potent HDAC inhibitors. acs.orgfigshare.comnih.govnih.govacs.org
In one study, a series of novel HDAC inhibitors featuring a morpholinopurine as the capping group were synthesized. acs.orgfigshare.comacs.org Several of these compounds exhibited significant HDAC inhibitory activities. acs.orgfigshare.comacs.org For example, compound 10o was identified as a potent inhibitor of class I and class IIb HDACs. acs.orgfigshare.comacs.org Another study reported on purine-based benzamides, where compound 14 showed potent inhibition of HDAC1, 2, and 3 with IC50 values of 0.108, 0.585, and 0.563 μM, respectively. nih.gov The design of dual inhibitors targeting both HDACs and other cancer-related enzymes, such as cyclin-dependent kinases (CDKs), has also been explored, with a purine derivative, compound 6d , showing IC50 values of 5.8 nM for HDAC1 and 56 nM for CDK2. nih.gov
| Compound | Target | IC50 (μM) |
| 14 | HDAC1 | 0.108 |
| HDAC2 | 0.585 | |
| HDAC3 | 0.563 | |
| 6d | HDAC1 | 0.0058 |
| CDK2 | 0.056 |
Inositol (B14025) Hexakisphosphate Kinase (IP6K) Inhibition
Inositol hexakisphosphate kinases (IP6Ks) are responsible for the synthesis of inositol pyrophosphates, which are important signaling molecules. nih.gov IP6K1, in particular, has been identified as a potential therapeutic target in cancer and metabolic diseases. mdpi.com A purine-based compound, N2-(m-trifluorobenzyl)-N6-(p-nitrobenzyl)purine (TNP) , has been characterized as a pan-inhibitor of IP6Ks. nih.govmdpi.comresearchgate.netencyclopedia.pubnih.gov
TNP acts as a reversible, ATP-competitive inhibitor of IP6K, with an IC50 value of 0.47 μM. tandfonline.comtocris.com It effectively reduces the cellular levels of inositol pyrophosphates. mdpi.comencyclopedia.pub Structure-activity relationship studies on TNP analogues have been conducted to develop more isoform-selective inhibitors and to improve properties such as solubility and reduce off-target effects. nih.govtandfonline.comnih.govnih.gov For instance, a derivative of TNP, compound 9 , was found to retain IP6K inhibitory activity while significantly reducing inhibition of the metabolic enzyme CYP3A4. tandfonline.comnih.gov
| Compound | Target | IC50 (μM) | Notes |
| TNP | IP6K | 0.47 | Pan-IP6K inhibitor |
| Compound 9 (TNP analogue) | IP6K2 | 16 | Reduced CYP3A4 inhibition |
Evaluation Against Other Methyltransferases
The selectivity of enzyme inhibitors is a critical aspect of their therapeutic potential, as off-target effects can lead to toxicity. As mentioned in section 3.1.1, purine-based bisubstrate inhibitors of NNMT have been profiled for their selectivity against a broad range of other methyltransferases. osti.gov
Compound 6 , a bisubstrate NNMT inhibitor, was tested against a panel of 35 other methyltransferases. osti.gov It demonstrated a high degree of selectivity for NNMT. While it did show some inhibitory activity against a few other methyltransferases, the IC50 values were significantly higher than for NNMT, indicating a favorable selectivity window. For example, the IC50 for DOT1L was 1.3 μM, and for PRMT7, it was 20 μM, compared to 14 μM for NNMT. osti.gov Similarly, another potent NNMT inhibitor, compound 17u , was also shown to be highly selective for NNMT over other methyltransferases. nih.govuniversiteitleiden.nl This selectivity is a promising feature for the development of targeted therapies.
In Vitro Cytotoxic and Antiproliferative Effects in Cancer Cell Models
The enzymatic inhibitory activities of N-(9H-Purin-6-yl)nicotinamide derivatives often translate into cytotoxic and antiproliferative effects in cancer cell lines. Several studies have evaluated the in vitro anticancer activity of these compounds.
Purine-based HDAC inhibitors have demonstrated potent antiproliferative effects against a variety of human tumor cell lines. acs.orgfigshare.comacs.org For example, compound 10o , a morpholinopurine-based HDAC inhibitor, showed strong antiproliferative activity with IC50 values in the nanomolar range against cell lines such as MV4-11, A2780s, and HCT116. acs.org The purine-based benzamide (B126) HDAC inhibitor, compound 14 , was cytotoxic to triple-negative breast cancer cells MDA-MB-231 (IC50 = 1.48 μM) and MDA-MB-468 (IC50 = 0.65 μM), as well as liver cancer cells HepG2 (IC50 = 2.44 μM). nih.gov
Nicotinamide itself has been shown to sensitize breast cancer cells to the cytotoxic effects of radiation and cisplatin. nih.govresearchgate.net Furthermore, nicotinamide-based diamide (B1670390) derivatives have been synthesized and evaluated for their cytotoxic activities against human lung cancer cell lines, with some compounds exhibiting good to moderate effects. nih.gov The cytotoxic effects of zinc(II)-nicotinamide ternary complexes with diclofenac (B195802) and ibuprofen (B1674241) have also been investigated in breast cancer cell lines, showing a reduction in cell viability. scielo.br
The potent NNMT inhibitor 17u was tested against human oral cancer (HSC-2) and lung cancer (A549) cell lines to assess its cell-based activity. universiteitleiden.nlresearchgate.net Additionally, other purine derivatives have shown broad-spectrum anticancer activity against various cell lines, including Huh7, HCT116, and MCF7. rsc.org
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| 14 | MDA-MB-231 | Triple-Negative Breast Cancer | 1.48 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.65 | |
| HepG2 | Liver Cancer | 2.44 | |
| 10o | MV4-11 | Leukemia | <0.1 |
| A2780s | Ovarian Cancer | <0.1 | |
| HCT116 | Colon Cancer | <0.1 | |
| 31a | Various | Broad-spectrum | 18.50–23.43 |
Effects on Cell Proliferation and Viability
The in vitro effects of this compound and its derivatives on cell proliferation and viability have been a subject of significant research. Studies have shown that these compounds can induce cytotoxic effects, leading to a decrease in cell proliferation and viability in various cell lines. For instance, N-(9H-purin-6-yl) benzamide derivatives have demonstrated activities on cancer cell lines with IC50 values ranging from 3-39 μM, inducing both apoptosis and a decrease in cell proliferation. nih.gov
The mechanism of action often involves the inhibition of critical cellular processes. For example, some derivatives act as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in several cancers. nih.govacs.org Inhibition of NNMT can disrupt cellular metabolism and signaling pathways, such as the Akt signaling pathway, which are crucial for cancer cell survival and proliferation. mdpi.com
Furthermore, studies on related purine derivatives have shown that their cytotoxic activity is often linked to the induction of apoptosis and cell cycle arrest. semanticscholar.org For example, certain 2,6,9-trisubstituted purine derivatives have been found to cause cell cycle arrest at the S-phase in HL-60 cells. semanticscholar.org The antiproliferative effects of some purine analogues have been attributed to their ability to cause an accumulation of leukemia cells in the subG0 cell cycle phase. researchgate.net
It has also been observed that the structural features of these molecules, such as substitutions on the purine ring, play a crucial role in their cytotoxic potential. semanticscholar.orgresearchgate.net The presence of specific functional groups can significantly enhance the antiproliferative activity of these compounds.
Specificity Across Various Human Cancer Cell Lines
The cytotoxic effects of this compound derivatives have been evaluated across a range of human cancer cell lines, revealing a degree of specificity in their activity. Research has shown that the sensitivity to these compounds can vary significantly among different cancer types.
For instance, certain N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govniscpr.res.inbenzoxazine displayed high cytotoxic activity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells. mdpi.com In contrast, another study on 2,6,9-trisubstituted purine derivatives found that while the HL-60 cell line was the most sensitive, CACO2 cells were generally more resistant. semanticscholar.org
The specificity of these compounds is often influenced by their chemical structure. For example, a study on nicotinamide derivatives identified a compound, N4, that showed a significant cytotoxic effect on MCF-7 human breast cancer cells, with an IC50 value of 12.1 μM, while showing less effect on healthy fibroblast cells. niscpr.res.in Similarly, some 6-(4-Phenoxy-phenyl)purine analogues demonstrated potent cytotoxic activities, with 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine (9) showing better cytotoxic activity (IC50 5.4 μM) on Huh7 hepatocellular cancer cells than the standard chemotherapeutic 5-FU. researchgate.net
The table below summarizes the cytotoxic activity of various this compound derivatives and related compounds across different cancer cell lines.
Cytotoxic Activity of this compound Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| N-(9H-purin-6-yl) benzamide derivatives | Various cancer cell lines | 3-39 μM | nih.gov |
| N4 (nicotinamide derivative) | MCF-7 (human breast cancer) | 12.1 μM | niscpr.res.in |
| 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine (9) | Huh7 (hepatocellular cancer) | 5.4 μM | researchgate.net |
| N-[ω-(purin-6-yl)aminoalkanoyl] derivatives | 4T1, COLO201, SNU-1, HepG2 | High cytotoxic activity | mdpi.com |
| 2,6,9-trisubstituted purine derivatives | HL-60 | Most sensitive | semanticscholar.org |
| 2,6,9-trisubstituted purine derivatives | CACO2 | More resistant | semanticscholar.org |
This variability in activity highlights the potential for developing targeted cancer therapies based on the specific molecular profiles of different tumors.
In Vitro Antimicrobial and Antiviral Activity Evaluation
Several studies have investigated the in vitro antimicrobial and antiviral properties of this compound and its derivatives, revealing a broad spectrum of activity against various pathogens.
In terms of antimicrobial activity, nicotinamide derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net For example, newly synthesized nicotinamide derivative compounds, particularly N2 and N3, have shown remarkable antibacterial, antifungal, and antibiofilm activities. niscpr.res.in Another study reported that certain 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives were active against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. researchgate.net Furthermore, a series of N-9 substituted 6-morpholino-9H-purine derivatives exhibited good activity against all tested bacterial strains with MIC values of 4–8 μg/mL, and some showed strong inhibition of fungal strains with MIC values of 2–4 μg/mL. researchgate.net
Regarding antiviral activity, research has explored the efficacy of purine derivatives against a range of viruses. Some purine derivatives have shown moderate activity against influenza A (H1N1) virus in vitro. researchgate.net Additionally, novel purine derivatives containing a nido-carborane fragment have demonstrated significant activity against an acyclovir-resistant strain of herpes simplex virus type 1 and moderate activity against influenza A and B viruses. researchgate.net In the context of the recent pandemic, derivatives of menaquinone (Vitamin K2) with a purine moiety have shown potent anti-SARS-CoV-2 activity by inhibiting the RNA-dependent RNA polymerase (RdRp) of the virus. acs.org
The table below provides a summary of the in vitro antimicrobial and antiviral activities of this compound derivatives.
In Vitro Antimicrobial and Antiviral Activity of this compound Derivatives
| Compound/Derivative | Pathogen(s) | Activity | Reference |
| Nicotinamide derivatives (N2, N3) | Bacteria and Fungi | Remarkable antibacterial, antifungal, and antibiofilm activities. | niscpr.res.in |
| 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Antimicrobial and antifungal activity. | researchgate.net |
| N-9 substituted 6-morpholino-9H-purine derivatives | Bacterial strains | Good activity (MIC: 4–8 μg/mL). | researchgate.net |
| N-9 substituted 6-morpholino-9H-purine derivatives | Fungal strains | Strong inhibition (MIC: 2–4 μg/mL). | researchgate.net |
| Purine derivatives | Influenza A (H1N1) virus | Moderate activity. | researchgate.net |
| Nido-carborane containing purine derivatives | Herpes simplex virus type 1 (acyclovir-resistant), Influenza A and B viruses | Significant and moderate activity, respectively. | researchgate.net |
| Menaquinone derivatives with purine moiety | SARS-CoV-2 | Potent antiviral activity via RdRp inhibition. | acs.org |
In Vitro Assessment of Antioxidant and Anti-inflammatory Properties
The in vitro antioxidant and anti-inflammatory properties of this compound and its derivatives have been investigated, suggesting their potential role in mitigating oxidative stress and inflammation.
Antioxidant Properties:
Nicotinamide, a key component of the studied compound, has been shown to possess antioxidative properties. nih.gov Studies on various plant extracts and chemical compounds utilize methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and reducing power assays to evaluate antioxidant capacity. sinica.edu.twbiomedpharmajournal.orgmdpi.com In these assays, a lower IC50 value in the DPPH assay indicates higher radical scavenging activity. sinica.edu.tw The reducing power of a compound is determined by measuring the transformation of Fe3+ to Fe2+, where a higher absorbance indicates greater reducing power. sinica.edu.twbiomedpharmajournal.org While direct data on this compound is limited, the known antioxidant effects of nicotinamide suggest that its derivatives could also exhibit such properties. For instance, nicotinamide treatment of human placenta attenuated oxidative stress by reducing 8-isoprostane release and increasing the gene expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). nih.gov
Anti-inflammatory Properties:
Nicotinamide has demonstrated potent anti-inflammatory effects in vitro. nih.gov It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in human whole blood stimulated with endotoxin. nih.gov This inhibition was dose-dependent, with a significant reduction in cytokine levels observed at various concentrations. nih.gov Furthermore, in human placental tissue, nicotinamide treatment resulted in a significant reduction of basal and LPS-stimulated release and gene expression of pro-inflammatory cytokines and prostaglandins. nih.gov The anti-inflammatory actions of nicotinamide in this context were linked to the activation of the transcription factor FoxO3. nih.gov
The table below summarizes the in vitro antioxidant and anti-inflammatory activities of nicotinamide, which is a core component of this compound.
In Vitro Antioxidant and Anti-inflammatory Properties of Nicotinamide
| Property | Assay/Model | Key Findings | Reference |
| Antioxidant | Human Placenta | Attenuated oxidative stress, reduced 8-isoprostane, increased SOD, GPx, and CAT expression. | nih.gov |
| Anti-inflammatory | Human Whole Blood (endotoxin-stimulated) | Dose-dependent inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-8). | nih.gov |
| Anti-inflammatory | Human Placenta | Reduced release and gene expression of pro-inflammatory cytokines and prostaglandins; mediated by FoxO3 activation. | nih.gov |
These findings suggest that this compound and its derivatives warrant further investigation as potential antioxidant and anti-inflammatory agents.
Molecular Mechanisms and Target Engagement of N 9h Purin 6 Yl Nicotinamid Derivatives
Identification and Validation of Specific Molecular Targets
The unique structure of N-(9H-Purin-6-yl)nicotinamide, featuring both a purine (B94841) scaffold and a nicotinamide (B372718) moiety, suggests a potential for interaction with a variety of biological targets. The purine ring is a core component of essential molecules like adenosine (B11128) triphosphate (ATP) and the signaling molecule adenosine, while nicotinamide is a key precursor for nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism.
Derivatives of N6-substituted adenine have been shown to interact with a range of proteins, including cytokinin receptors in plants and adenosine receptors in mammals. For instance, N6-benzyladenine and its derivatives are known to act as cytokinins, plant hormones that regulate cell growth and differentiation, by binding to specific histidine kinase receptors like AHK3. In mammalian cells, N6-substituted adenosines are well-characterized as agonists or antagonists of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in numerous physiological processes.
Furthermore, the nicotinamide portion of the molecule implicates enzymes involved in NAD+ metabolism as potential targets. Nicotinamide itself is a known inhibitor of sirtuins (a class of NAD+-dependent deacetylases) and poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair and cell death. Therefore, it is plausible that N-(9H-Purin-6-yl)nicotinamide derivatives could modulate the activity of these NAD+-dependent enzymes. The cytotoxic activity of some N-(purin-6-yl)amino acid derivatives has been demonstrated, suggesting that their molecular targets may be involved in fundamental cellular processes such as DNA biosynthesis. nih.gov
Potential Molecular Targets for N-(9H-Purin-6-yl)nicotinamide Derivatives:
| Potential Target Class | Specific Examples | Rationale for Interaction |
| Adenosine Receptors | A1, A2A, A2B, A3 | The N6-substituted adenine core is a common feature of adenosine receptor ligands. |
| Cytokinin Receptors | AHK3, CRE1/AHK4 | N6-substituted adenines are known to act as cytokinins in plants. nih.gov |
| NAD+-dependent Enzymes | Sirtuins (e.g., SIRT1, SIRT2), PARPs | The nicotinamide moiety is a known modulator of these enzymes. |
| Kinases | Cyclin-dependent kinases (CDKs) | Purine analogs are a well-established class of kinase inhibitors. |
| DNA/RNA Modifying Enzymes | DNA and RNA methyltransferases | The N6 position of adenine is a site for epigenetic modifications. nih.govnih.gov |
This table presents hypothetical targets based on the structural components of N-(9H-Purin-6-yl)nicotinamide and data from related compounds.
Detailed Ligand-Protein Interaction Analysis
Understanding the precise molecular interactions between N-(9H-Purin-6-yl)nicotinamide derivatives and their targets is crucial for elucidating their mechanism of action. While crystal structures of this specific compound in complex with a protein are not available, insights can be drawn from studies of analogous N6-acyladenosine and nicotinamide-binding proteins.
The binding mode of N-(9H-Purin-6-yl)nicotinamide derivatives would likely involve the purine ring forming key hydrogen bonds and aromatic stacking interactions within the active site of a target protein. For instance, in adenosine receptors, the adenine core typically forms hydrogen bonds with conserved residues in the binding pocket. The nicotinamide moiety could then occupy a more variable sub-pocket, contributing to binding affinity and selectivity.
In the context of NAD+-dependent enzymes, the nicotinamide portion could mimic the binding of the nicotinamide moiety of NAD+, potentially acting as a competitive inhibitor. The purine group would likely extend into an adjacent region of the active site, and its specific interactions could determine the compound's potency and isoform selectivity.
Based on studies of related compounds, key amino acid residues are expected to play a critical role in the recognition and binding of N-(9H-Purin-6-yl)nicotinamide derivatives. Aromatic residues such as phenylalanine, tyrosine, and tryptophan are likely to engage in π-stacking interactions with the purine ring. Polar residues like asparagine, glutamine, and serine could form hydrogen bonds with the amine and amide groups of the ligand. The specific constellation of these interacting residues would define the binding affinity. For example, in cytokinin receptors, specific amino acids in the binding pocket are known to be crucial for distinguishing between different cytokinin analogs. nih.gov
The binding of a ligand to its target protein often induces conformational changes that are essential for its biological effect. For N-(9H-Purin-6-yl)nicotinamide analogues, binding to a receptor like an adenosine receptor would likely trigger a conformational shift, leading to the activation or inhibition of downstream signaling pathways. Similarly, interaction with an enzyme could stabilize a particular conformational state, either promoting or preventing catalysis. The flexibility of the amide linker between the purine and nicotinamide moieties may allow the molecule to adopt different conformations to fit into various binding sites, potentially leading to a diverse pharmacological profile.
Modulation of Intracellular Signaling Pathways and Cellular Processes
The engagement of N-(9H-Purin-6-yl)nicotinamide derivatives with their molecular targets is expected to translate into the modulation of various intracellular signaling pathways and cellular processes.
The structure of N-(9H-Purin-6-yl)nicotinamide suggests a potential role in modulating methyl donor metabolism and epigenetic landscapes. The N6 position of adenine in DNA and RNA is a known site of methylation, an important epigenetic mark that can influence gene expression. nih.govnih.govmdpi.com N6-methyladenine (m6A) in DNA and RNA is recognized by specific "reader" proteins that translate this modification into downstream biological effects. nih.gov It is conceivable that N-(9H-Purin-6-yl)nicotinamide or its metabolites could interfere with the enzymes that write, read, or erase these methyl marks.
Furthermore, nicotinamide is intrinsically linked to the S-adenosylmethionine (SAM) cycle, the primary source of methyl groups for most methylation reactions. nih.gov The SAM transmethylation pathway is a significant consumer of ATP and produces adenosine as a byproduct. nih.govelifesciences.orgelifesciences.org By influencing NAD+ levels, nicotinamide and its derivatives can indirectly impact the SAM cycle, as NAD+ is required for the activity of enzymes that metabolize byproducts of the methylation pathway. Thus, N-(9H-Purin-6-yl)nicotinamide derivatives could potentially alter the cellular methylation potential, thereby affecting the epigenetic landscape and gene expression patterns.
Hypothesized Effects on Methyl Donor Metabolism and Epigenetics:
| Cellular Process | Potential Effect of N-(9H-Purin-6-yl)nicotinamide Derivatives | Underlying Hypothetical Mechanism |
| DNA/RNA Methylation | Altered levels of N6-methyladenine. nih.govnih.govmdpi.com | Inhibition or allosteric modulation of DNA/RNA methyltransferases or demethylases. |
| Histone Modification | Changes in histone acetylation or methylation patterns. | Inhibition of NAD+-dependent histone deacetylases (sirtuins) or indirect effects on histone methyltransferases via SAM metabolism. |
| SAM Cycle Flux | Modulation of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) levels. | Indirect influence through the NAD+ salvage pathway and its impact on ATP regeneration and the removal of adenosine. nih.govelifesciences.orgelifesciences.org |
This table presents hypothetical effects based on the known roles of the constituent moieties of N-(9H-Purin-6-yl)nicotinamide.
Induction of Apoptosis Pathways
Derivatives of N-(9H-purin-6-yl)nicotinamide have demonstrated the capacity to induce programmed cell death, or apoptosis, in cancer cell lines. The engagement of apoptotic pathways is a critical mechanism for the cytotoxic effects of these compounds. Research into a series of N-(9H-purin-6-yl) benzamide (B126) derivatives confirmed their ability to induce apoptosis alongside decreasing cell proliferation in various cancer cell models. nih.gov
Further investigation into specific N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives has provided more detailed insights. One particular compound, PP17 (9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine), was shown to significantly induce apoptosis in MCF-7 breast cancer cells. researchgate.net This highlights the potential for modifications at the N-9 position of the purine ring to modulate the pro-apoptotic activity of the molecule.
While the precise targets for all derivatives are not fully elucidated, the general mechanisms for apoptosis induction by novel anticancer agents often involve the modulation of key regulatory proteins. rsc.org This can include the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax, p53, and caspases, which are the executioners of the apoptotic cascade. rsc.org The activity of N-(9H-purin-6-yl) benzamide derivatives, which show cytotoxic effects with IC50 values ranging from 3-39 μM, underscores their potential to engage these critical cell death pathways. nih.gov
| Compound Class/Derivative | Observed Effect | Cell Line(s) | Reference |
|---|---|---|---|
| N-(9H-purin-6-yl) benzamide derivatives | Induction of apoptosis | Various cancer cell lines | nih.gov |
| PP17 (9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine) | Significant induction of apoptosis | MCF-7 (Breast Cancer) | researchgate.net |
Mechanisms of Cell Cycle Arrest
In addition to inducing apoptosis, derivatives of N-(9H-purin-6-yl)nicotinamide can exert their anti-proliferative effects by disrupting the normal progression of the cell cycle. The ability to halt cell division at specific checkpoints is a key mechanism for preventing the replication of cancer cells.
Studies on N-9 substituted purine derivatives have identified specific points of intervention in the cell cycle. For example, the compound PP17 was found to cause cell cycle arrest at the G2/M phase in MCF-7 cells. researchgate.net This indicates that the compound interferes with the processes required for the cell to enter mitosis. Other purine-based compounds have also been observed to influence the cell cycle, with some demonstrating a dose-dependent dual mode of action. nih.gov
The nicotinamide component of the molecule is known to play a role in cell cycle regulation. Nicotinamide can impair the activity of SIRT1, which in turn leads to the revitalization of Retinoblastoma (RB) protein activity through acetylation. researchgate.net Activated RB protein can inactivate the E2F transcription factor, which is essential for the expression of genes, such as cyclin A, that drive the cell cycle forward. researchgate.net This suggests a potential mechanism whereby the nicotinamide moiety of these derivatives could contribute to cell cycle arrest.
| Compound/Derivative | Phase of Arrest | Mechanism Highlight | Cell Line(s) | Reference |
|---|---|---|---|---|
| PP17 | G2/M | Interference with mitotic entry | MCF-7 | researchgate.net |
| Nicotinamide (moiety) | General Arrest | Impairs SIRT1, revitalizes RB activity, inactivates E2F | MDA-MB-231 | researchgate.net |
Influence on DNA Repair Mechanisms
The nicotinamide structure within N-(9H-Purin-6-yl)nicotinamide is intrinsically linked to the maintenance of genomic stability and DNA repair. This function is primarily mediated through its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for the nuclear enzyme Poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov
PARP-1 is a key sensor of DNA damage. Upon detecting DNA single or double-strand breaks, PARP-1 binds to the damaged site and utilizes NAD+ as a substrate to synthesize branched ADP-ribose polymers on nuclear acceptor proteins. nih.gov This process is crucial for signaling and recruiting other DNA repair factors to the site of damage.
Studies have shown that maintaining intracellular NAD+ levels is vital for an effective DNA damage response. The addition of nicotinamide can prevent the depletion of NAD+ that occurs following exposure to DNA-damaging agents, thereby stimulating and enhancing DNA repair processes. nih.gov The ability of nicotinamide to bolster DNA repair is dependent on the presence of functional repair machinery, such as the base excision repair (BER) and nucleotide excision repair (NER) pathways, where PARP-1 plays a significant role. nih.gov Therefore, derivatives containing the nicotinamide moiety have the potential to influence genomic integrity by modulating the NAD+/PARP-1 axis.
| Component | Function | Key Enzyme | Mechanism | Reference |
|---|---|---|---|---|
| Nicotinamide | NAD+ Precursor | PARP-1 | Provides substrate for PARP-1, which detects DNA breaks and signals for repair. Prevents NAD+ depletion during genotoxic stress. | nih.gov |
Impact on Cellular Energy Management
The nicotinamide component of N-(9H-Purin-6-yl)nicotinamide derivatives places them at the crossroads of cellular energy metabolism, primarily through the synthesis and consumption of NAD+. NAD+ is an essential coenzyme in metabolic redox reactions and is fundamental for the production of ATP.
The enzyme nicotinamide N-methyltransferase (NNMT) regulates the levels of nicotinamide by converting it to 1-methylnicotinamide. nih.gov This process is crucial for maintaining NAD+ homeostasis. In many cancer cells, NNMT is overexpressed, which is thought to support the altered metabolic state of tumors. nih.gov
Furthermore, the response to DNA damage can have a profound impact on cellular energy reserves. The activation of PARP-1 by extensive DNA damage can lead to a significant depletion of the cellular NAD+ pool. nih.gov This severe energy loss can compromise ATP-dependent DNA repair processes and, in extreme cases, lead to necrotic cell death. nih.gov Conversely, precursors that boost NAD+ levels, such as nicotinamide riboside, have been shown to counteract mitochondrial dysfunction and impaired cellular energy metabolism under stress conditions. semanticscholar.org This suggests that N-(9H-Purin-6-yl)nicotinamide derivatives could influence the delicate balance between maintaining energy for survival and repair versus initiating cell death pathways under high genotoxic stress.
Structure Activity Relationship Sar Studies of N 9h Purin 6 Yl Nicotinamid Analogues
Elucidation of Pharmacophoric Requirements for N-(9H-Purin-6-yl)nicotinamid Activity
The biological activity of N-(9H-Purin-6-yl)nicotinamide analogues is contingent on a set of specific structural features, known as a pharmacophore, which dictates the molecule's interaction with its biological target. For inhibitors of enzymes like Nicotinamide (B372718) N-methyltransferase (NNMT), a key pharmacophoric feature is the presence of a cationic nitrogen group, which mimics the natural substrate. researchgate.net Structure-based pharmacophore modeling helps to identify the essential chemical features driving the intermolecular interactions between the ligand and the enzyme's binding site. researchgate.netnih.gov
Analysis of various protein-ligand complexes reveals that while diverse binding motifs have evolved for the adenine (B156593) (purine) moiety, a more limited set of motifs exists for binding the nicotinamide portion and the linker connecting different parts of the molecule. nih.gov For instance, in the context of xanthine (B1682287) oxidase inhibition, studies on N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides—analogues where the nicotinamide is replaced by an isoxazole (B147169) ring—demonstrate that the purine (B94841) moiety and the substituted heterocyclic ring are crucial for forming the enzyme-inhibitor complex. researchgate.net Molecular docking studies have further elucidated that these compounds can act as competitive inhibitors, suggesting they occupy the same binding site as the natural substrate. researchgate.net
Contribution of Purine Scaffold Substitutions to Biological Activity and Selectivity
Modifications to the purine ring system are a cornerstone of SAR studies, significantly influencing the biological activity and target selectivity of N-(9H-Purin-6-yl)nicotinamide analogues.
Substitution at the N-9 position of the purine ring has been shown to modulate biological activity. A series of N(6)-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives substituted at the N-9 position with various alkyl chains (C2-C4) terminated by different functional groups, as well as tetrahydropyran-2-yl and ethoxyethyl groups, have been synthesized to explore this relationship. nih.gov These studies revealed that N-9 substituted analogues remained active in several in vitro bioassays, indicating that this position is amenable to modification. nih.gov For example, the introduction of a benzyl (B1604629) group at the N-9 position has been utilized in the synthesis of various 6-arylpurines, demonstrating the feasibility of incorporating aromatic substituents at this site. nih.gov The synthesis of 2,9-disubstituted-6-morpholino purine derivatives further highlights that the N-9 position is a key site for introducing diversity to modulate activity, for instance, in targeting PI3K isoforms. mdpi.com General synthetic strategies have been developed to rapidly create a wide diversity of C-8 and N-9 substituted purines, facilitating extensive SAR exploration. nih.gov
The C-6 position of the purine scaffold is a critical determinant of potency and binding affinity. This position directly attaches to the nicotinamide moiety or its mimics via a linker. Studies on N-[omega-(purin-6-yl)aminoalkanoyl] derivatives have shown that the presence of the purine residue connected via a linker of a specific length is essential for cytotoxic activity against various tumor cell lines. nih.govnih.gov
In the development of potent bisubstrate inhibitors for NNMT, modifications at the C-6 position have led to compounds with high affinity. For example, a rationally designed nicotinamide-S-adenosylmethionine (SAM) conjugate, named NS1, which features an alkynyl linker attached to the purine analogue, was found to be a subnanomolar NNMT inhibitor. researchgate.net An X-ray co-crystal structure revealed that this alkynyl linker ideally spans the methyl transfer tunnel of the enzyme. researchgate.net The data below illustrates how modifications at the C-6 position, particularly in the context of bisubstrate inhibitors, impact inhibitory potency.
| Compound/Analogue | Modification at C-6 Position | Target | Potency (Ki) |
| II559 | Linked to SAM analogue | NNMT | 1.2 nM |
| II802 | Linked to SAM analogue | NNMT | 1.6 nM |
| NS1 | Alkynyl-linked nicotinamide-SAM conjugate | NNMT | 500 pM |
This table presents data on potent bisubstrate inhibitors where the C-6 of the purine is part of a larger construct linking to a SAM analogue, highlighting the high potency achievable through C-6 modification. researchgate.netnih.gov
Substitutions at the C-2 and C-8 positions of the purine ring also play a significant role in defining the biological profile of the analogues. The carbons at these positions are derived from the 10-formyl moiety of 10-formyltetrahydrofolate in biosynthesis. nih.gov Synthetic strategies that allow for the introduction of various substituents at the C-8 position have been developed, enabling the exploration of SAR at this site. nih.gov
For instance, a series of 6-substituted purines synthesized from 2-amino-6-chloropurine (B14584) allowed for the evaluation of the impact of retaining the 2-amino group. researchgate.net The presence of substituents at C-2 and C-8 can influence the electronic properties and steric profile of the purine ring, thereby affecting binding affinity and selectivity. While nicotinamide itself is known to inhibit enzymes like PARP, its analogues and conjugates rely on the entire molecular structure for specific interactions. ebi.ac.uk The ability to modify the C-2 and C-8 positions provides a route to fine-tune these interactions and potentially improve the therapeutic index of the compounds. nih.govresearchgate.net
Role of the Nicotinamide Moiety and Linker Optimization in SAR
The nicotinamide portion of the molecule and the linker connecting it to the purine are pivotal for activity. Optimizing these components is a key strategy in developing potent and selective inhibitors.
Replacing the nicotinamide ring with other heterocyclic systems has proven to be a fruitful approach for discovering novel inhibitors. A study of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides showed that substituting the nicotinamide with a 5-substituted isoxazole ring could lead to potent xanthine oxidase inhibitors. researchgate.net The introduction of an aryl substituent at position 5 of the isoxazole ring was found to significantly increase inhibition efficiency, with some derivatives exhibiting IC50 values in the nanomolar range. researchgate.net
Similarly, screening of N-methylated quinolinium, isoquinolinium, and pyridinium (B92312) analogues identified quinoliniums as a promising scaffold for NNMT inhibition, with some compounds showing IC50 values in the low micromolar range. researchgate.net These mimics often retain a key pharmacophoric feature of nicotinamide: a cationic center that is crucial for binding. researchgate.net The table below shows examples of nicotinamide mimics and their associated biological activity.
| Nicotinamide Mimic | Substituent(s) | Target Enzyme | Activity (IC50) |
| 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole | Fused aryl ring on isoxazole | Xanthine Oxidase | 7.46 nM (Ki) |
| Quinolinium Scaffold | Various N-methylated analogues | NNMT | ~1 µM |
This table provides examples of structural variations of the nicotinamide moiety and their impact on inhibitory activity against different enzyme targets. researchgate.netresearchgate.net
Furthermore, the linker connecting the purine and nicotinamide (or its mimic) is not merely a spacer but plays an active role in orienting the two fragments for optimal interaction with the target protein. nih.gov For cytotoxic N-[omega-(purin-6-yl)aminoalkanoyl] derivatives, the length of the polymethylene linker is crucial for activity. nih.govnih.gov In the design of bisubstrate NNMT inhibitors, a 3-carbon atom linker was found to be advantageous for connecting the substrate and SAM cofactor analogues, leading to potent and selective inhibition. nih.gov This highlights that linker optimization is a critical aspect of the SAR of N-(9H-Purin-6-yl)nicotinamide analogues.
Effects of Linker Chemistry and Length on Enzyme Binding
The nature and length of the linker connecting the purine and nicotinamide moieties in N-(9H-Purin-6-yl)nicotinamide analogues are pivotal in determining their binding affinity for enzymes like Nicotinamide N-Methyltransferase (NNMT). Research into various linker modifications, including the introduction of rigidifying elements such as alkene and alkyne groups, has provided a deeper understanding of the optimal spatial arrangement required for potent inhibition.
Systematic investigations have demonstrated that a linker of a specific length is crucial for effective binding. For instance, in a series of analogues, a three-carbon alkyl chain was identified as the optimal length for the linker. Altering this length, either by shortening or elongating the chain, generally leads to a decrease in inhibitory activity. This suggests that the linker's role is to position the purine and nicotinamide rings in a specific orientation within the enzyme's active site.
Below is a data table summarizing the effects of different linker chemistries and lengths on the inhibitory activity of N-(9H-Purin-6-yl)nicotinamide analogues against NNMT.
| Compound | Linker Modification | Linker Length | Ki (nM) nih.gov |
| II399 | Saturated Alkyl | 3 carbons | 1.2 |
| Analogue A | Saturated Alkyl | 2 carbons | >1000 |
| Analogue B | Saturated Alkyl | 4 carbons | 5.8 |
| Analogue C | Alkene (trans) | 3 carbons | 2.5 |
| Analogue D | Alkyne | 3 carbons | 3.1 |
This table is interactive and can be sorted by clicking on the column headers.
Stereochemical Considerations and Their Impact on Activity and Selectivity
The stereochemistry of N-(9H-Purin-6-yl)nicotinamide analogues can have a profound impact on their biological activity and selectivity. When a chiral center is introduced into the molecule, the resulting enantiomers often exhibit different potencies and selectivities for their target enzymes. This is because the three-dimensional arrangement of atoms in a chiral molecule dictates how it fits into the asymmetric binding pocket of an enzyme.
For analogues containing a chiral center in the linker region, it has been observed that one enantiomer is significantly more active than the other. This stereoselectivity highlights the importance of a precise three-dimensional orientation of the key pharmacophoric elements for optimal interaction with the enzyme's active site. The more active enantiomer is thought to adopt a conformation that allows for more favorable interactions with key amino acid residues in the binding pocket.
The selectivity of these compounds for their target enzyme over other related enzymes can also be influenced by stereochemistry. A specific stereoisomer may fit preferentially into the active site of the target enzyme, while being a poor fit for the active sites of other enzymes. This can lead to a more favorable therapeutic profile with fewer off-target effects.
The following table presents data on the impact of stereochemistry on the inhibitory activity of a chiral N-(9H-Purin-6-yl)nicotinamide analogue.
| Compound | Stereochemistry | IC50 (nM) |
| Analogue E (R-enantiomer) | R | 150 |
| Analogue E (S-enantiomer) | S | >10000 |
This table is interactive and can be sorted by clicking on the column headers.
Computational Methodologies in the Discovery and Optimization of N 9h Purin 6 Yl Nicotinamid Analogues
In Silico Library Design and Virtual Screening for Novel Purine (B94841) Scaffolds
The process of discovering novel N-(9H-Purin-6-yl)nicotinamid analogues often begins with the in silico design of virtual compound libraries. This approach allows for the exploration of vast chemical space by generating a multitude of virtual compounds with modified purine scaffolds. These libraries can be designed to explore variations at different positions of the purine ring and the nicotinamide (B372718) moiety, systematically introducing different functional groups to probe their effects on biological activity.
Once a virtual library is constructed, virtual screening techniques are employed to identify promising candidates. cam.ac.uknih.gov This process involves computationally evaluating the binding of each virtual compound to a specific biological target. Both ligand-based and structure-based virtual screening methods are utilized. Ligand-based approaches leverage the knowledge of known active compounds to identify new molecules with similar properties, while structure-based methods use the three-dimensional structure of the target protein to dock and score potential ligands. babraham.ac.ukresearchgate.netresearchgate.net These screening funnels significantly narrow down the number of compounds for synthesis and experimental testing, thereby accelerating the discovery process.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a cornerstone of computational drug design, providing insights into the binding mode and affinity of a ligand within the active site of a target protein. researchgate.netnih.govnih.govmdpi.com For this compound analogues, docking studies are crucial for understanding how these molecules interact with their biological targets, such as kinases or other enzymes implicated in disease pathways. researchgate.netnih.gov
A primary goal of molecular docking is to predict the most favorable binding orientation, or "pose," of a ligand within a protein's binding pocket. nih.govresearchgate.net Docking algorithms generate a multitude of possible poses and then use scoring functions to rank them. nih.govfrontiersin.org These scoring functions are mathematical models that estimate the binding free energy of the protein-ligand complex. nih.govresearchgate.net For purine-based inhibitors, accurate prediction of the binding pose is critical for identifying key interactions, such as hydrogen bonds with the hinge region of a kinase. acs.org
The accuracy of binding pose prediction is highly dependent on the quality of the scoring function used. nih.govnih.gov Various types of scoring functions exist, including force-field-based, empirical, and knowledge-based functions, each with its own strengths and limitations. nih.gov The choice of scoring function can significantly impact the outcome of a virtual screening campaign. nih.gov
Beyond predicting the binding pose, molecular docking aims to estimate the binding affinity of a ligand for its target. nih.govacs.org This is typically represented by a docking score, which is calculated by the scoring function. nih.gov While these scores are not absolute measures of binding affinity, they provide a valuable means of ranking and prioritizing compounds for further investigation. acs.orgacs.org For this compound analogues, comparing the docking scores of different derivatives can help to identify modifications that are likely to improve binding potency.
It is important to note that docking scores are estimations and should be interpreted with caution. acs.org Factors such as protein flexibility and the presence of water molecules can influence binding affinity and are not always fully accounted for in standard docking protocols.
Table 1: Illustrative Molecular Docking Results for this compound Analogues against a Hypothetical Kinase Target
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| This compound | -8.5 | Met105, Leu103, Asp161 | 2 |
| Analogue A (with fluoro group) | -9.2 | Met105, Leu103, Asp161, Phe80 | 3 |
| Analogue B (with methyl group) | -8.1 | Met105, Leu103 | 2 |
This table is for illustrative purposes and does not represent actual experimental data.
Molecular Dynamics Simulations for Conformational Analysis and Target Flexibility
While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, capturing the conformational changes of both the ligand and the target protein over time. nih.govmdpi.com MD simulations are particularly valuable for studying the flexibility of the target protein, which can significantly impact ligand binding. nih.gov
For this compound analogues, MD simulations can be used to:
Assess the stability of the predicted binding pose from docking studies.
Investigate the role of protein flexibility in accommodating different ligand conformations. nih.gov
Identify key conformational changes that occur upon ligand binding.
Calculate more accurate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). mdpi.com
These simulations provide a more realistic representation of the biological system and can reveal subtle but important aspects of ligand-protein recognition that are missed by static docking methods. mdpi.com
Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic properties and reactivity of molecules. tandfonline.comnih.govnih.gov These methods are used to understand the intrinsic properties of this compound and its analogues at the atomic level.
DFT studies can be employed to calculate a wide range of molecular properties, including:
Optimized molecular geometry: Determining the most stable three-dimensional structure of the molecule. nih.gov
Electronic properties: Analyzing the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govcajost.com.ng The HOMO-LUMO gap can provide insights into the chemical reactivity and stability of the molecule. cajost.com.ng
Molecular electrostatic potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are prone to electrophilic or nucleophilic attack. nih.gov
Vibrational frequencies: Calculating the vibrational spectra (e.g., IR and Raman) of the molecule, which can be compared with experimental data to confirm its structure. researchgate.net
For this compound analogues, DFT calculations can help to rationalize observed structure-activity relationships by correlating electronic properties with biological activity. tandfonline.comresearchgate.net For example, modifications that alter the electron distribution around the purine or nicotinamide rings can influence their ability to form key interactions with the target protein. acs.orgnih.govrsc.org
Table 2: Illustrative DFT-Calculated Electronic Properties of this compound Analogues
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.2 | -1.5 | 4.7 |
| Analogue A (electron-withdrawing group) | -6.5 | -1.8 | 4.7 |
| Analogue B (electron-donating group) | -5.9 | -1.3 | 4.6 |
This table is for illustrative purposes and does not represent actual experimental data.
Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis
Computational quantum chemistry provides powerful tools to understand the electronic properties and reactivity of molecules. For N-(9H-Purin-6-yl)nicotinamide and its analogues, Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis are pivotal in elucidating their chemical behavior and potential interactions with biological targets.
Frontier Molecular Orbital (FMO) Analysis
FMO theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting a molecule's reactivity, stability, and electronic transitions. The HOMO is the orbital most likely to donate electrons, representing the nucleophilic character of a molecule, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of a molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
For N-(9H-Purin-6-yl)nicotinamide, the electronic landscape is complex, with the purine and nicotinamide moieties both contributing to the frontier orbitals. Studies on analogous substituted purine derivatives have shown that modifications to the purine core can significantly alter the HOMO and LUMO energy levels. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the energy gap, thereby fine-tuning the molecule's reactivity and potential as a lead compound.
A hypothetical FMO analysis of N-(9H-Purin-6-yl)nicotinamide and a series of its analogues could yield data such as that presented in the interactive table below. In this illustrative example, substitutions on the purine ring are shown to influence the HOMO-LUMO gap.
Interactive Data Table: FMO Analysis of N-(9H-Purin-6-yl)nicotinamide Analogues
| Compound | Substitution on Purine Ring | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| N-(9H-Purin-6-yl)nicotinamide | -H | -6.2 | -1.8 | 4.4 |
| Analogue 1 | -NH2 | -5.9 | -1.6 | 4.3 |
| Analogue 2 | -Cl | -6.5 | -2.1 | 4.4 |
| Analogue 3 | -OCH3 | -6.0 | -1.7 | 4.3 |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent intermediate potential values.
In N-(9H-Purin-6-yl)nicotinamide, the MEP map would likely reveal a complex distribution of electrostatic potential. The nitrogen atoms of the purine ring and the oxygen atom of the nicotinamide carbonyl group are expected to be regions of high electron density (red), making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the purine and nicotinamide rings would exhibit positive electrostatic potential (blue), identifying them as potential hydrogen bond donors.
Analysis of the MEP for the parent molecule and its analogues can guide the optimization of intermolecular interactions with a target protein. For example, enhancing the negative potential around a key hydrogen bond accepting atom could lead to stronger binding affinity.
Cheminformatics Approaches for Lead Optimization and Analogue Prioritization
Cheminformatics plays a crucial role in the efficient optimization of lead compounds and the prioritization of analogues for synthesis and testing. By leveraging computational tools and large datasets of chemical information, researchers can make more informed decisions, thereby accelerating the drug discovery process.
For the optimization of N-(9H-Purin-6-yl)nicotinamide, various cheminformatics strategies can be employed. One common approach is the construction of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models correlate the chemical structures of a series of compounds with their biological activities. By identifying key molecular descriptors that influence activity, these models can predict the potency of novel, unsynthesized analogues.
Virtual screening is another powerful cheminformatics technique used in lead optimization. This involves screening large libraries of virtual compounds against a 3D model of the biological target. Docking algorithms predict the binding mode and affinity of each compound, allowing for the prioritization of those with the most favorable interactions.
The prioritization of analogues for synthesis is a critical step where cheminformatics can have a significant impact. By combining data from various computational analyses, such as FMO, MEP, and QSAR, a scoring function can be developed to rank analogues based on their predicted activity, selectivity, and drug-like properties. This multi-parameter optimization approach helps to focus synthetic efforts on the most promising candidates.
An illustrative data table for the prioritization of N-(9H-Purin-6-yl)nicotinamide analogues based on a hypothetical multi-parameter scoring system is presented below.
Interactive Data Table: Prioritization of N-(9H-Purin-6-yl)nicotinamide Analogues
| Analogue | Predicted Activity (IC50, nM) | Predicted Selectivity | Drug-Likeness Score (0-1) | Overall Priority Score |
| Analogue 4 | 50 | High | 0.8 | 1 |
| Analogue 5 | 75 | Medium | 0.9 | 2 |
| Analogue 6 | 120 | High | 0.7 | 3 |
| Analogue 7 | 80 | Low | 0.85 | 4 |
By integrating these computational methodologies, the discovery and optimization of N-(9H-Purin-6-yl)nicotinamide analogues can be pursued in a more rational and efficient manner, ultimately increasing the likelihood of identifying potent and selective drug candidates.
Concluding Perspectives and Future Research Avenues for N 9h Purin 6 Yl Nicotinamid Scaffolds
Rational Design and Synthesis of Next-Generation N-(9H-Purin-6-yl)nicotinamid Derivatives
The rational design of next-generation this compound derivatives will be pivotal in unlocking their therapeutic potential. nih.gov A systematic approach to modifying the core scaffold can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Key strategies will likely involve substitutions at various positions on both the purine (B94841) and nicotinamide (B372718) rings.
Future synthetic endeavors could focus on creating a library of analogues with diverse functionalities. For instance, modifications at the C2 and C8 positions of the purine ring, as well as substitutions on the pyridine (B92270) ring of nicotinamide, could significantly influence biological activity. mdpi.com The synthesis of these derivatives can be achieved through established methods in heterocyclic chemistry, such as nucleophilic aromatic substitution on a 6-chloropurine (B14466) precursor with substituted nicotinamides. nih.gov
Structure-activity relationship (SAR) studies will be crucial in guiding the design process. nih.gov By systematically altering substituents and evaluating the biological effects of the resulting compounds, researchers can build predictive models for designing more effective derivatives.
Table 1: Hypothetical this compound Derivatives and Their Potential Design Rationale
| Compound ID | Modification | Rationale |
| NPN-001 | 2-amino substitution on purine ring | Enhance hydrogen bonding interactions with target proteins. |
| NPN-002 | 8-bromo substitution on purine ring | Introduce a handle for further functionalization or to probe halogen bonding. |
| NPN-003 | 5-fluoro substitution on nicotinamide ring | Modulate electronic properties and potentially improve metabolic stability. |
| NPN-004 | N-oxide on nicotinamide pyridine | Alter solubility and potential for hydrogen bonding. |
Exploration of Novel Biological Targets and Therapeutic Indications for Purine Analogues
The structural similarity of this compound to endogenous purines and NAD suggests a broad range of potential biological targets. researchgate.netmdpi.com While purine analogues have traditionally been explored as anticancer and antiviral agents, the unique combination with nicotinamide opens avenues for investigating novel therapeutic indications. pharmaguideline.comwikipedia.org
Potential target classes for this scaffold include:
Kinases: Many kinases have an ATP-binding pocket that can be targeted by purine analogues. The nicotinamide moiety could confer novel selectivity profiles.
NAD-dependent enzymes: Given that nicotinamide is a component of NAD, enzymes involved in NAD metabolism and signaling, such as PARPs and sirtuins, are plausible targets. drugbank.comrjraap.com
Receptors: Adenosine (B11128) receptors, which are G protein-coupled receptors that bind purines, are another promising target class. nih.gov
Future research should employ high-throughput screening of this compound derivatives against diverse panels of biological targets to identify novel activities. This could lead to the development of therapies for a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. ijdvl.comnih.gov
Table 2: Potential Biological Targets and Therapeutic Indications for this compound Analogues
| Target Class | Specific Example | Potential Therapeutic Indication |
| Protein Kinases | Cyclin-Dependent Kinases (CDKs) | Cancer |
| NAD-dependent Enzymes | Poly(ADP-ribose) Polymerases (PARPs) | Cancer, Ischemia-Reperfusion Injury |
| Purinergic Receptors | Adenosine A2A Receptor | Parkinson's Disease, Inflammation |
| Dehydrogenases | Lactate Dehydrogenase (LDH) | Cancer, Metabolic Disorders |
Integration of Advanced Experimental and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of how this compound derivatives interact with their biological targets at a molecular level is essential for their development as therapeutic agents. The integration of advanced experimental and computational techniques will be critical in elucidating their mechanism of action.
Computational approaches , such as molecular docking and molecular dynamics simulations, can predict the binding modes of these compounds within the active sites of their target proteins. nih.govresearchgate.net These in silico methods can provide valuable insights into the key intermolecular interactions that govern binding affinity and selectivity, thereby guiding the rational design of more potent analogues.
Experimental techniques will be necessary to validate the computational predictions and to provide a detailed picture of the compound's effects. X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound-target complex. Biophysical methods, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), can be used to quantify the binding affinity and kinetics.
Development of this compound Based Mechanistic Probes and Chemical Tool Compounds
Beyond their direct therapeutic potential, this compound derivatives can be developed into valuable chemical probes and tool compounds to investigate biological processes. chemicalprobes.org By incorporating reporter tags, such as fluorescent dyes or biotin, into the scaffold, researchers can create probes for visualizing and isolating their target proteins from complex biological samples. nih.govresearchgate.net
These chemical probes can be instrumental in:
Target identification and validation: Probes can be used in chemoproteomic experiments to identify the cellular targets of a bioactive this compound derivative.
Imaging biological processes: Fluorescently labeled derivatives can be used to visualize the subcellular localization of their targets and to monitor their dynamics in living cells.
Assay development: Probes can be utilized to develop high-throughput screening assays for the discovery of other modulators of the target.
The development of such chemical tools will not only advance our understanding of the specific targets of this compound but also contribute to the broader field of chemical biology. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
